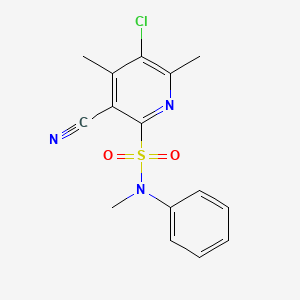

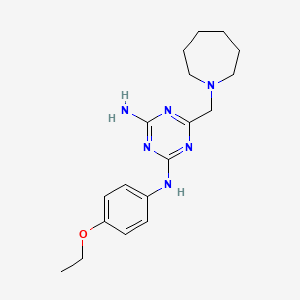

5-chloro-3-cyano-N,4,6-trimethyl-N-phenylpyridine-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of suitable amine precursors with sulfonyl chlorides or sulfonic esters. For instance, the synthesis of similar sulfonamides has been achieved through reactions that involve the derivatization of 2-(hydrazinocarbonyl)-3-aryl-1H-indole-5-sulfonamides with various substituted phenyl groups, highlighting the versatility of sulfonamide synthesis methods (Güzel et al., 2009).

Molecular Structure Analysis

The molecular structure of sulfonamides is characterized by the presence of the sulfonamide group (-SO2NH2) attached to an aromatic or heteroaromatic ring. The structure and bonding nature can be elucidated using techniques such as X-ray diffraction, NMR, and FT-IR spectroscopy, providing insights into the compound's electronic configuration and spatial arrangement. For example, detailed structural analysis has been conducted on similar sulfonamide compounds, revealing their bonding nature and geometry (Durgun et al., 2016).

Chemical Reactions and Properties

Sulfonamides undergo various chemical reactions, such as nucleophilic substitution, cyclization, and coupling reactions, which significantly impact their chemical properties and potential applications. For example, the reactivity of sulfonamides with amines, alcohols, and halides under different conditions can lead to a diverse range of derivatives with varying properties and biological activities (Han, 2010).

Applications De Recherche Scientifique

Antimycobacterial Agents Development

A study explored the derivatization of 2-(hydrazinocarbonyl)-3-aryl-1H-indole-5-sulfonamides to pyridinium derivatives, including compounds structurally related to 5-chloro-3-cyano-N,4,6-trimethyl-N-phenylpyridine-2-sulfonamide. These derivatives exhibited nanomolar inhibitory activity against two beta-carbonic anhydrases from Mycobacterium tuberculosis, Rv1284 and Rv3273, showing potential as antimycobacterial agents with an alternative mechanism of action (Güzel et al., 2009).

Enantioseparation Techniques

Research into enantioseparation of uncharged compounds by capillary electrophoresis highlighted the use of anionic and neutral β-cyclodextrin derivatives for separating acidic compounds. Although the study did not directly involve 5-chloro-3-cyano-N,4,6-trimethyl-N-phenylpyridine-2-sulfonamide, the techniques and principles discussed could be applicable to its enantiomeric resolution, enhancing its potential pharmaceutical applications (Fillet et al., 1998).

Antiviral Compound Synthesis

A synthesis study developed 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, structurally related to the compound , demonstrating certain anti-tobacco mosaic virus activities. This suggests that similar compounds, including 5-chloro-3-cyano-N,4,6-trimethyl-N-phenylpyridine-2-sulfonamide, could be explored for their antiviral properties (Chen et al., 2010).

Propriétés

IUPAC Name |

5-chloro-3-cyano-N,4,6-trimethyl-N-phenylpyridine-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O2S/c1-10-13(9-17)15(18-11(2)14(10)16)22(20,21)19(3)12-7-5-4-6-8-12/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIOBYLBCQALHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)N(C)C2=CC=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol](/img/structure/B5557097.png)

![4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5557101.png)

![N-[(3R*,4R*)-3-hydroxy-1-(pyridin-2-ylacetyl)piperidin-4-yl]isonicotinamide](/img/structure/B5557103.png)

![2-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5557152.png)

![4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5557155.png)

![[(3aS*,9bS*)-2-(1,3-benzothiazol-6-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5557169.png)

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5557183.png)